molecular formula C11H24 B042159 2-Methyldecane CAS No. 90622-57-4

2-Methyldecane

Cat. No. B042159
CAS RN: 90622-57-4
M. Wt: 156.31 g/mol
InChI Key: CNPVJWYWYZMPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthetic preparation of 2-Methyldecane involves the reaction of alkyl halides with a Grignard reagent .


Molecular Structure Analysis

The molecular structure of 2-Methyldecane can be represented as a chain of carbon atoms with two methyl groups attached to the second carbon atom .


Physical And Chemical Properties Analysis

2-Methyldecane has a density of 0.7±0.1 g/cm3, a boiling point of 188.7±3.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 40.3±0.0 kJ/mol and a flash point of 50.1±10.3 °C . The index of refraction is 1.417, and it has a molar refractivity of 53.0±0.3 cm3 .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Enantiomerically pure 2-Methyldecane is a useful chiral building block in synthesizing biologically active compounds, such as the sex pheromone of the southern corn rootworm (Rossi, Carpita, & Chini, 1985).

  • Pheromone Research : 2-Methylheptadecane, a related compound, is used as a sex pheromone in many sibling species of arctiids, aiding in reproductive isolation among these species (Roelofs & Cardé, 1971).

  • Alternative Solvent in Organic Chemistry : 2-Methyltetrahydrofuran (2-MeTHF), derived from biomass, is noted for its potential as an alternative solvent in syntheses, organometallics, organocatalysis, and more, due to its remarkable stability and low miscibility with water (Pace et al., 2012).

  • Environmental and Economical Solvent : 2-Methyloxolane (2-MeOx) is an environmentally and economically viable alternative to conventional petroleum-based solvents, particularly in extracting lipophilic foodstuffs and natural products (Rapinel et al., 2020).

  • Fuel Research : Studies involving the oxidation of large surrogates for diesel and biodiesel fuels, such as n-decane/n-hexadecane and n-decane/methyl palmitate blends, have shown the formation of oxygenated species like cyclic ethers, aldehydes, and ketones, which are relevant for understanding fuel properties (Hakka et al., 2009).

  • Thermodynamic Properties : The low-temperature thermal properties of 2-Methyldecane, similar to those of other 2-methylalkanes, have been studied, providing valuable information for understanding its chemical thermodynamic behavior (Messerly & Finke, 1971).

  • Pharmaceutical Research : DOTAP, a transfection reagent, has been identified as the most suitable for 2'-O-methyl-RNA delivery in human lung cancer cells, highlighting its low cytotoxicity and efficient uptake, which is crucial for gene therapy applications (Beisner et al., 2009).

  • Genomics : A support vector machine-based method identified 2'-O-methylationation sites with high accuracy in the human genome, indicating its potential in genetic research and bioinformatics (Chen et al., 2016).

Safety And Hazards

2-Methyldecane is classified as a flammable liquid (Category 3, H226) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

2-methyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPVJWYWYZMPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058677
Record name 2-Methyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pungent acrid odor; [Chem Service MSDS], Liquid
Record name 2-Methyldecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13609
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Methyldecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

189.30 °C. @ 760.00 mm Hg
Record name 2-Methyldecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methyldecane

CAS RN

6975-98-0, 34464-43-2, 67167-66-2, 90622-57-4, 91572-57-5
Record name 2-Methyldecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6975-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyldecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoundecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decane, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067167662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkanes, C9-12-iso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonane, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091572575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLDECANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyldecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alkanes, C9-12-iso-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.084.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methyldecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-48.9 °C
Record name 2-Methyldecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

SYNTHETIC ISOPARAFFINIC HYDROCARBON (CAS No: 64742—48—9) SYN: BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER (CAS No. 67784—80—9) SYN: C14-C24 METHYL ESTER, FATTY ACID METHYL ESTER, SOYA METHYL ESTER, METHYL SOYATE MB METHYL BENZOATE (CAS No: 93—58—3) SYN: MB, BENZOIC ACID METHYL ESTER, BENZOIC ACID ESTER of METHANOL, NIOBE OIL DBE—DIBASIC ESTER—DUPONT NAME FOR BLEND OF: DIMETHYL GLUTURATE (CAS No: 1119—40—0) DIMETHYL ADIPATE (CAS No: 627930) DIMETHYL SUCCINATE (CAS No: 106650) DBM: DIBUTYL MALEATE (CAS No: 105—76—0) SYN: 2_BUTENEDIOIC ACID DIBUTYL ESTER, BUTYL MALEATE, MALEIC ACID DIBUTYL ESTER BUTYL BENZOATE (CAS No: 136—60—7) SYN: BUTYL BENZOATE, n_BUTYL BENZOATE, BENZOIC ACID n_BUTYL ESTER, BENZOIC ACID BUTYL ESTER BCB BUTYL CELLOSOLVE BENZOATE (CAS No: 5451—76—3) SYN: BUTOXYETHYL BENZOATE, ETHYLENE GLYCOL MONOBUTYL BENZOATE, BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE (CAS No: 5444—75—7) SYN: OCTYL BENZOATE, 2EH BENZOATE, BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE: (CAS No: 8028-48-6) SYN: ORANGE TERPENE, TERPENE HYDROCARBON, ORANGE RIND STEAM DISTILLATE
[Compound]
Name
HYDROCARBON
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
BUTYL CELLOSOLVE BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
ETHYLENE GLYCOL MONOBUTYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
TERPENE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
TERPENE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 22
[Compound]
Name
C14-C24 METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
BENZOIC ACID ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29

Synthesis routes and methods II

Procedure details

SYNTHETIC ISOPARAFFINIC HYDROCARBON(CAS No: 64742—48—9) SYN: BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER(CAS No. 67784—80—9) SYN: C14-C24 METHYL ESTER, FATTY ACID METHYL ESTER, SOYA METHYL ESTER, METHYL SOYATE MB METHYL BENZOATE (CAS No: 93—58—3) SYN: MB, BENZOIC ACID METHYL ESTER, BENZOIC ACID ESTER of METHANOL, NIOBE OIL DBE—DIBASIC ESTER—DUPONT NAME FOR BLEND OF: DIMETHYL GLUTURATE (CAS No: 1119—40—0) DIMETHYL ADIPATE (CAS No: 627—93—0) DIMETHYL SUCCINATE (CAS No: 106—65—0) DBM: DIBUTYL MALEATE (CAS No: 105—76—0) SYN: 2_BUTENEDIOIC ACID DIBUTYL ESTER, BUTYL MALEATE, MALEIC ACID DIBUTYL ESTER BB: BUTYL BENZOATE (CAS No: 136—60—7) SYN: BUTYL BENZOATE, n_BUTYL BENZOATE, BENZOIC ACID n_BUTYL ESTER, BENZOIC ACID BUTYL ESTER BCB BUTYL CELLOSOLVE BENZOATE (CAS No: 5451—76—3) SYN: BUTOXYETHYL BENZOATE, ETHYLENE GLYCOL MONOBUTYL BENZOATE, BENZOIC ACID BUTYL CELLOSOLVE ESTER 2_ETHYLHEXYL BENZOATE (CAS No: 5444—75—7) SYN: OCTYL BENZOATE, 2EH BENZOATE, BENZOIC ACID 2-ETHYLHEXYL ESTER
[Compound]
Name
HYDROCARBON
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
BUTYL CELLOSOLVE BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
ETHYLENE GLYCOL MONOBUTYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
BENZOIC ACID BUTYL CELLOSOLVE ESTER 2_ETHYLHEXYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 21
[Compound]
Name
C14-C24 METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
BENZOIC ACID ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28

Synthesis routes and methods III

Procedure details

One half of the exposure zone (5.7 cm. by 5.7 cm.) of NESA glass plate 12 was coated with a 20 micron thick layer of a dark charge exchange layer 13 composed of 2,4,7-trinitro-9-fluorenone and a Butvar binder as described in the formulation given in Example 6. The other half of the NESA glass plate 12 was left uncoated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
layer 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyldecane
Reactant of Route 2
Reactant of Route 2
2-Methyldecane
Reactant of Route 3
Reactant of Route 3
2-Methyldecane
Reactant of Route 4
Reactant of Route 4
2-Methyldecane
Reactant of Route 5
Reactant of Route 5
2-Methyldecane
Reactant of Route 6
Reactant of Route 6
2-Methyldecane

Citations

For This Compound
774
Citations
JF Messerly, HL Finke - The Journal of Chemical Thermodynamics, 1971 - Elsevier
… The samples of 2-methylheptane and 2-methyldecane used in this study were API research … The purities of 2-methylheptane and 2-methyldecane samples were later found to be 99.969 …
Number of citations: 24 www.sciencedirect.com
N Slavinskaya, U Riedel, E Saibov… - 50th AIAA Aerospace …, 2012 - arc.aiaa.org
… Due to the lack of data for 2,7-dimethyloctane and 2-methyldecane … 2-methyldecane have been suggested. For that the chemical kinetic model for a mono iso-paraffin, 2-methyldecane, …
Number of citations: 7 arc.aiaa.org
T Tsuji, H Yorimitsu, K Oshima - Angewandte Chemie, 2002 - Wiley Online Library
… Allylmagnesium chloride (1.0 M solution in THF, 1.5 mmol) was added to a solution of 2-bromo-2-methyldecane (1 a; 0.50 mmol) in THF in the presence of [CoCl 2 (dppp)] (0.05 mmol) …
Number of citations: 212 onlinelibrary.wiley.com
N Slavinskaya, E Saibov, U Riedel, J Herzler… - 52nd Aerospace …, 2014 - arc.aiaa.org
… surrogate instead of 2,7-dimethyloctane and 2-methyldecane. From this procedure the “short” … In the second step 2methyldecane has been introduced in the IFS and iso-octane replaces …
Number of citations: 19 arc.aiaa.org
C Wohlfarth, C Wohlfarth - Viscosity of Pure Organic Liquids and Binary …, 2017 - Springer
Viscosity of 2-methyldecane … Viscosity of 2-methyldecane … Viscosity of 2-methyldecane …
Number of citations: 0 link.springer.com
PWF Louwrier, WH Hamill - The Journal of Physical Chemistry, 1968 - ACS Publications
… The yields of RH+ can be estimated only for2MD+ (2-methyldecane), but the results suggest that oscillator strengths increase markedly with the carbon number. This is more …
Number of citations: 73 pubs.acs.org
PWF Louwrier, WH Hamill - The Journal of Physical Chemistry, 1970 - ACS Publications
… because 2-methyloctane, 2-methylnonane, 2-methyldecane (2MD), and 2-methylundecane in 3MP … ion of 2-methyldecane (2MD) in 3MP at 77K with increase in concentration of 2MD.4 …
Number of citations: 40 pubs.acs.org
V Majer, V Svoboda, J Pecháček, S Hala - The Journal of Chemical …, 1984 - Elsevier
Enthalpies of vaporization of nonane, 2-methylnonane, 3-methylnonane, 5-methylnonane, 2,4-dimethyloctane, 2-methyldecane, 4-methyldecane, and 2,4,7-trimethyloctane were …
Number of citations: 10 www.sciencedirect.com
DJ Luning Prak, EK Brown… - Journal of Chemical & …, 2013 - ACS Publications
… (51) The speed of sound values for HRF-tallow fall between those of 2-methyldecane and 3-methylundecane, while the values for HRF-camelina and for HRF-76 fall between those of 3-…
Number of citations: 24 pubs.acs.org
J Keskiväli, P Wrigstedt, K Lagerblom… - Applied Catalysis A …, 2017 - Elsevier
… products of the bio-based starting materials were further hydrodeoxygenated (HDO) in one-step to biofuel compatible branched alkanes 2-methylundecane (3) and 2-methyldecane (4) …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.